molecular formula C19H17F3N2O5 B2735784 Methyl 4-(2-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1351616-39-1

Methyl 4-(2-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2735784
CAS RN: 1351616-39-1
M. Wt: 410.349
InChI Key: JPQATBDPLXAGNX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, an amide group, and a benzoate ester group . The presence of these groups suggests that this compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl, amide, and benzoate ester groups. For example, the trifluoromethyl group could potentially undergo various fluoroalkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to significantly alter the physical and chemical properties of organic compounds .

Scientific Research Applications

Synthesis and Chemical Applications

  • Cyclization and Anilide Formation: Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrates a unique behavior in cyclization reactions, leading to exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting its utility in synthesizing specific heterocyclic compounds (Ukrainets et al., 2014).
  • Iron-Catalyzed Benzylation: Research into iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including methyl 3-acetamidobut-2-enoate, has been shown to proceed under mild conditions, offering a pathway to pharmaceutically relevant compounds with good to excellent yield (Kischel et al., 2007).

Material Science and Liquid Crystals

  • Fluorinated Monomers for Polysiloxanes: The synthesis of fluorinated monomers, including 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, for use in side chain liquid crystalline polysiloxanes, showcases the compound's role in developing materials with high smectogen properties (Bracon et al., 2000).

Optical and Electronic Applications

  • Azo Polymers for Reversible Optical Storage: The synthesis and application of azo polymers incorporating specific benzoate derivatives for reversible optical storage highlight the potential for these compounds in advanced optical data storage technologies (Meng et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would likely involve interacting with biological molecules in the body .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science, based on its unique structure and properties .

properties

IUPAC Name

methyl 4-[[2-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5/c1-29-18(28)12-4-8-14(9-5-12)24-17(27)16(26)23-10-15(25)11-2-6-13(7-3-11)19(20,21)22/h2-9,15,25H,10H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQATBDPLXAGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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